molecular formula C14H21N7O B4253041 1-(5-Ethyl-1-methyl-1,2,4-triazol-3-yl)-3-[[1-(imidazol-1-ylmethyl)cyclopropyl]methyl]urea

1-(5-Ethyl-1-methyl-1,2,4-triazol-3-yl)-3-[[1-(imidazol-1-ylmethyl)cyclopropyl]methyl]urea

Cat. No.: B4253041
M. Wt: 303.36 g/mol
InChI Key: ABSNJBLUCSXDFT-UHFFFAOYSA-N
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Description

N-(5-ethyl-1-methyl-1H-1,2,4-triazol-3-yl)-N’-{[1-(1H-imidazol-1-ylmethyl)cyclopropyl]methyl}urea is a complex organic compound that features a triazole ring and an imidazole ring

Properties

IUPAC Name

1-(5-ethyl-1-methyl-1,2,4-triazol-3-yl)-3-[[1-(imidazol-1-ylmethyl)cyclopropyl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N7O/c1-3-11-17-12(19-20(11)2)18-13(22)16-8-14(4-5-14)9-21-7-6-15-10-21/h6-7,10H,3-5,8-9H2,1-2H3,(H2,16,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABSNJBLUCSXDFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=NN1C)NC(=O)NCC2(CC2)CN3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-ethyl-1-methyl-1H-1,2,4-triazol-3-yl)-N’-{[1-(1H-imidazol-1-ylmethyl)cyclopropyl]methyl}urea typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate alkylating agents.

    Formation of the Imidazole Ring: The imidazole ring is usually synthesized via a condensation reaction involving glyoxal and ammonia or primary amines.

    Coupling of the Rings: The triazole and imidazole rings are then coupled through a urea linkage, often using reagents like carbonyldiimidazole (CDI) under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-ethyl-1-methyl-1H-1,2,4-triazol-3-yl)-N’-{[1-(1H-imidazol-1-ylmethyl)cyclopropyl]methyl}urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrogen atoms of the triazole and imidazole rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

N-(5-ethyl-1-methyl-1H-1,2,4-triazol-3-yl)-N’-{[1-(1H-imidazol-1-ylmethyl)cyclopropyl]methyl}urea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(5-ethyl-1-methyl-1H-1,2,4-triazol-3-yl)-N’-{[1-(1H-imidazol-1-ylmethyl)cyclopropyl]methyl}urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-(5-ethyl-1-methyl-1H-1,2,4-triazol-3-yl)-N’-{[1-(1H-imidazol-1-ylmethyl)cyclopropyl]methyl}urea: Unique due to its specific ring structure and functional groups.

    Other Triazole Derivatives: Compounds with similar triazole rings but different substituents.

    Other Imidazole Derivatives: Compounds with similar imidazole rings but different substituents.

Uniqueness

The uniqueness of N-(5-ethyl-1-methyl-1H-1,2,4-triazol-3-yl)-N’-{[1-(1H-imidazol-1-ylmethyl)cyclopropyl]methyl}urea lies in its specific combination of triazole and imidazole rings, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(5-Ethyl-1-methyl-1,2,4-triazol-3-yl)-3-[[1-(imidazol-1-ylmethyl)cyclopropyl]methyl]urea
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1-(5-Ethyl-1-methyl-1,2,4-triazol-3-yl)-3-[[1-(imidazol-1-ylmethyl)cyclopropyl]methyl]urea

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